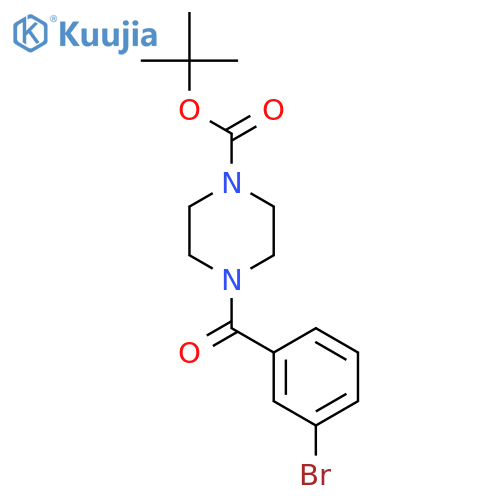Cas no 890153-34-1 (1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)

1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester
- 4-(3-BROMO-BENZOYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
- QC-7828
- SY243728
- DTXSID30590808
- (3-Bromophenyl)(4-Boc-1-piperazinyl)methanone
- 1-Boc-4-(3-bromobenzoyl)piperazine
- tert-butyl4-(3-bromobenzoyl)piperazine-1-carboxylate
- 4-(3-BROMO-BENZOYL)-PIPERAZINE-1-CARBOXYLICACIDTERT-BUTYLESTER
- AKOS027327822
- CS-0205605
- AB8571
- MFCD07368338
- AS-44894
- 890153-34-1
- SCHEMBL10069581
-
- MDL: MFCD07368338
- インチ: InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3
- InChIKey: PQZKJSVAQYIBJM-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
計算された属性
- せいみつぶんしりょう: 368.07400
- どういたいしつりょう: 368.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 49.8A^2
じっけんとくせい
- PSA: 49.85000
- LogP: 3.01780
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276275-25g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 97% | 25g |
¥3891.00 | 2024-04-26 | |
| Chemenu | CM528054-5g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 97% | 5g |
$143 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276275-1g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 97% | 1g |
¥142.00 | 2024-04-26 | |
| abcr | AB446496-1 g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 1g |
€235.00 | 2023-04-22 | ||
| Aaron | AR008913-250mg |
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester |
890153-34-1 | 95% | 250mg |
$5.00 | 2025-02-12 | |
| abcr | AB446496-1g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate; . |
890153-34-1 | 1g |
€123.60 | 2025-02-15 | ||
| Aaron | AR008913-25g |
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester |
890153-34-1 | 95% | 25g |
$375.00 | 2025-02-12 | |
| Ambeed | A445213-250mg |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 97% | 250mg |
$16.0 | 2025-02-26 | |
| 1PlusChem | 1P0088SR-5g |
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester |
890153-34-1 | 95% | 5g |
$151.00 | 2024-04-20 | |
| A2B Chem LLC | AD83851-1g |
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate |
890153-34-1 | 98% | 1g |
$35.00 | 2024-04-19 |
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Study of 1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester (CAS: 890153-34-1)
The compound 1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester (CAS: 890153-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine core and bromobenzoyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and potential clinical applications.
One of the key findings in recent research involves the compound's role as a precursor in the synthesis of more complex pharmacologically active molecules. Researchers have successfully utilized 890153-34-1 as a building block in the development of novel kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases. The bromobenzoyl group, in particular, has been highlighted for its ability to enhance binding affinity to specific protein targets, making it a valuable component in drug design.
In addition to its synthetic utility, studies have explored the compound's pharmacokinetic properties. Preliminary data suggest that 1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester exhibits favorable stability and bioavailability, which are essential for its progression into preclinical and clinical trials. Researchers have also investigated its metabolic pathways, identifying key enzymes involved in its biotransformation. These insights are crucial for optimizing dosing regimens and minimizing potential side effects in future therapeutic applications.
Another area of interest is the compound's potential as a modulator of protein-protein interactions (PPIs). Recent in vitro and in vivo studies have demonstrated its ability to disrupt specific PPIs involved in disease progression, such as those in neurodegenerative disorders and viral infections. This opens up new avenues for the development of therapeutics targeting previously undruggable pathways. The tert-butyl ester group in the molecule has been particularly noted for its role in improving cell permeability and target engagement.
Despite these promising findings, challenges remain in the further development of 890153-34-1. Issues such as selectivity, off-target effects, and scalability of synthesis need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications to enhance specificity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research progresses, this molecule is likely to play a pivotal role in the development of next-generation therapeutics for a wide range of diseases.
890153-34-1 (1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester) 関連製品
- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)